molecular formula C25H26N4O5S B11644652 (6Z)-5-imino-6-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

(6Z)-5-imino-6-{3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-(propan-2-yl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

Cat. No.: B11644652
M. Wt: 494.6 g/mol
InChI Key: FOJXEZMSPJIDKB-ZKZDLDBDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that includes a thiadiazolo ring fused with a pyrimidine ring

Properties

Molecular Formula

C25H26N4O5S

Molecular Weight

494.6 g/mol

IUPAC Name

(6Z)-5-imino-6-[[3-methoxy-4-[2-(3-methoxyphenoxy)ethoxy]phenyl]methylidene]-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one

InChI

InChI=1S/C25H26N4O5S/c1-15(2)24-28-29-22(26)19(23(30)27-25(29)35-24)12-16-8-9-20(21(13-16)32-4)34-11-10-33-18-7-5-6-17(14-18)31-3/h5-9,12-15,26H,10-11H2,1-4H3/b19-12-,26-22?

InChI Key

FOJXEZMSPJIDKB-ZKZDLDBDSA-N

Isomeric SMILES

CC(C)C1=NN2C(=N)/C(=C/C3=CC(=C(C=C3)OCCOC4=CC=CC(=C4)OC)OC)/C(=O)N=C2S1

Canonical SMILES

CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C=C3)OCCOC4=CC=CC(=C4)OC)OC)C(=O)N=C2S1

Origin of Product

United States

Preparation Methods

The synthesis of (6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazolo ring, followed by the introduction of the pyrimidine ring. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimizing these conditions for large-scale synthesis, ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may lead to the formation of quaternary ammonium cations, while reduction reactions could yield different derivatives of the original compound .

Scientific Research Applications

(6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of scientific research applications. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it may be studied for its potential interactions with biological macromolecules. In medicine, this compound could be explored for its therapeutic properties, such as its ability to interact with specific molecular targets. Industrial applications might include its use in the development of new materials or as a catalyst in various chemical processes .

Mechanism of Action

The mechanism of action of (6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. For example, the compound may bind to certain enzymes or receptors, modulating their activity and leading to downstream effects. Understanding these molecular targets and pathways is crucial for elucidating the compound’s potential therapeutic applications .

Comparison with Similar Compounds

When compared to similar compounds, (6Z)-5-Imino-6-({3-Methoxy-4-[2-(3-Methoxyphenoxy)ethoxy]phenyl}methylidene)-2-(propan-2-yl)-5H,6H,7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one stands out due to its unique structural features and reactivity. Similar compounds include various derivatives of thiadiazolo and pyrimidine rings, such as dichloroanilines and other substituted anilines. These compounds share some chemical properties but differ in their specific reactivity and applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.